molecular formula C12H10N2O B6429749 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 57147-34-9

1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B6429749
CAS RN: 57147-34-9
M. Wt: 198.22 g/mol
InChI Key: YTXKDTRUKFWIDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile” can be inferred from its IUPAC name. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The “1-ethyl” indicates an ethyl group attached to the 1-position of the quinoline core. The “4-oxo” denotes a carbonyl group at the 4-position, and the “3-carbonitrile” signifies a nitrile group at the 3-position .

Scientific Research Applications

Antibacterial Agents

A series of 1,3-disubstituted 4-oxo-1,4-dihydroquinolines, which include the compound , have been designed and synthesized as potential antibacterial agents . These compounds have shown high antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .

Antimicrobial Properties

Quinolone derivatives, such as the compound , are known for their antimicrobial properties . They target DNA gyrase and type II topoisomerase, essential enzymes involved in key cellular processes including DNA replication .

Anti-cancer Agents

Quinolone derivatives have been used for their anticancer activities . The structure-activity relationship (SAR) reveals that the group introduced into the N-1 position of quinolones showed great potential to treat quinolone-resistant bacterial infections .

Anti-inflammatory Agents

Quinolone derivatives have also been used for their anti-inflammatory activities . This is particularly important in the treatment of conditions such as arthritis and other inflammatory diseases .

Anticonvulsant Agents

Quinolone derivatives have been used for their anticonvulsant activities . This makes them useful in the treatment of conditions such as epilepsy .

Antidiuretic Agents

Quinolone derivatives have been used for their antidiuretic activities . This can be particularly useful in the treatment of conditions such as diabetes insipidus .

Green and Efficient Synthetic Methodology

A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Antitubercular Potential

4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential . This is particularly important in the fight against tuberculosis, a disease that affects millions of people worldwide .

properties

IUPAC Name

1-ethyl-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-14-8-9(7-13)12(15)10-5-3-4-6-11(10)14/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKDTRUKFWIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903728
Record name NoName_4465
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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